(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone
Description
(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone (CAS: 866135-75-3) is a fluorinated aromatic ketone with the molecular formula C₁₈H₁₁F₂NO and a molecular weight of 295.29 g/mol . Its structure features a pyridine ring substituted with a 4-fluorophenyl group at the 6-position and a 4-fluorophenylmethanone moiety at the 3-position. This compound is of significant interest in materials science, particularly in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . Its electron-deficient benzophenone core and fluorine substituents enhance charge-transfer properties, making it suitable for high-efficiency optoelectronic applications.
Properties
IUPAC Name |
(4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2NO/c19-15-6-1-12(2-7-15)17-10-5-14(11-21-17)18(22)13-3-8-16(20)9-4-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMVNSGICPMMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326842 | |
| Record name | (4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866135-75-3 | |
| Record name | (4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone typically involves the reaction of 4-fluorobenzaldehyde with 4-fluorobenzyl cyanide in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential as a pharmaceutical intermediate. Its fluorinated aromatic structure is of interest for developing drugs with improved metabolic stability and bioavailability .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone involves its interaction with specific molecular targets. The compound’s fluorinated phenyl groups can engage in strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Electronic Differences
- Fluorine vs. Chlorine Substituents : Compared to chlorine-containing analogs (e.g., CAS 338953-54-1 ), fluorine substituents in the target compound reduce steric hindrance and increase electron-withdrawing effects, improving charge mobility in OLEDs .
- Donor-Acceptor Configurations: EC5 incorporates a bulky 3,6-di-t-butylcarbazole donor, which enhances triplet harvesting in TADF, whereas BPAcCz uses carbazole and bis(4-fluorophenyl)methanone for balanced hyperfluorescence .
- Heterocyclic Variations : Pyridine-based derivatives (e.g., the target compound) exhibit stronger π-π stacking than benzene-based analogs (e.g., BPAc), favoring solid-state luminescence .
Key Research Findings
Optoelectronic Performance: Derivatives with asymmetric donor-acceptor-donor (D–A–D) structures, such as EC5, achieve narrower emission spectra than symmetric analogs, critical for color purity in displays .
Thermal Stability: Fluorinated methanones exhibit higher sublimation yields (>80%) than chlorinated derivatives, favoring vacuum-deposited OLED fabrication .
Biological Activity: Piperazino-substituted methanones demonstrate improved blood-brain barrier penetration compared to non-polar analogs, as seen in antipsychotic candidates .
Biological Activity
The compound (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H14F2N2O
- Molecular Weight : 300.30 g/mol
- Structure : The compound consists of two fluorophenyl groups and a pyridine moiety connected via a ketone functional group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and anti-inflammatory properties.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting these enzymes, the compound promotes the acetylation of histones, leading to the reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells .
- Case Studies :
- In Vivo Studies :
Anti-inflammatory Activity
-
Mechanism of Action :
- The compound has been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This action is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Research Findings :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Mechanism | Model | Outcome |
|---|---|---|---|
| Anticancer | HDAC inhibition | In vitro | Induced apoptosis in cancer cells |
| Reactivation of tumor suppressor genes | In vivo | Reduced tumor growth | |
| Anti-inflammatory | Modulation of cytokine levels | In vivo | Decreased inflammation markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
